molecular formula C17H19ClN6O2 B11972886 2-Chlorobenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone

2-Chlorobenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone

Cat. No.: B11972886
M. Wt: 374.8 g/mol
InChI Key: UEQZGJRKWISSJW-VXLYETTFSA-N
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Description

2-Chlorobenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone is a complex organic compound with the molecular formula C17H19ClN6O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone typically involves the reaction of 2-chlorobenzaldehyde with a hydrazone derivative of purine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone bond. The reaction conditions may include specific temperatures, solvents, and pH levels to optimize the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and high efficiency in the production process. The industrial methods also focus on minimizing waste and environmental impact by employing green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

2-Chlorobenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chlorobenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorobenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H19ClN6O2

Molecular Weight

374.8 g/mol

IUPAC Name

8-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-propylpurine-2,6-dione

InChI

InChI=1S/C17H19ClN6O2/c1-4-9-24-13-14(22(2)17(26)23(3)15(13)25)20-16(24)21-19-10-11-7-5-6-8-12(11)18/h5-8,10H,4,9H2,1-3H3,(H,20,21)/b19-10+

InChI Key

UEQZGJRKWISSJW-VXLYETTFSA-N

Isomeric SMILES

CCCN1C2=C(N=C1N/N=C/C3=CC=CC=C3Cl)N(C(=O)N(C2=O)C)C

Canonical SMILES

CCCN1C2=C(N=C1NN=CC3=CC=CC=C3Cl)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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